![molecular formula C12H12Cl2N2OS2 B2958386 N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)pentanamide CAS No. 392237-03-5](/img/structure/B2958386.png)
N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)pentanamide
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Description
“N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)pentanamide” is a compound that has gained popularity in scientific research. It belongs to the class of organic compounds known as thiazoles, which are heterocyclic compounds with a ring structure made up of three carbon atoms, one nitrogen atom, and one sulfur atom .
Molecular Structure Analysis
The molecular structure of “N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)pentanamide” is characterized by a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
Cytotoxic Agent in Cancer Therapy
Thiazole derivatives have been shown to possess potent cytotoxic properties against various cancer cell lines. For instance, certain compounds have demonstrated significant cytotoxicity against MBA-MB-231 cell lines, indicating potential use in cancer therapy .
Antitumor Activity
Related thiazole compounds have been synthesized and reported to exhibit antitumor activity. These compounds have been tested for their effects on human tumor cell lines, including prostate cancer, showcasing their potential as antitumor agents .
Antimicrobial Activity
New racemic compounds containing the dichlorothiophenyl thiazole moiety have been evaluated for their antimicrobial activities. These studies suggest that such compounds could be developed into antimicrobial agents .
Antioxidant Properties
In addition to antimicrobial activity, these racemic compounds have also been tested for their antioxidant properties. The presence of the dichlorothiophenyl thiazole structure contributes to the antioxidant capabilities of these molecules .
Anti-inflammatory and Analgesic Applications
Compounds bearing a pyrazole carbothioamide moiety, which is structurally related to the compound , have shown a variety of biologically active properties including anti-inflammatory and analgesic effects .
properties
IUPAC Name |
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]pentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2OS2/c1-2-3-4-10(17)16-12-15-8(6-18-12)7-5-9(13)19-11(7)14/h5-6H,2-4H2,1H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAJWIAZQDSSTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NC(=CS1)C2=C(SC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)pentanamide |
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